molecular formula C21H20BrClN4O2S B2658395 N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216632-63-1

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2658395
CAS No.: 1216632-63-1
M. Wt: 507.83
InChI Key: ZJMZVJWGHHAEAA-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride is a sophisticated small molecule recognized in chemical research as a crucial synthetic intermediate in the development of Bruton's Tyrosine Kinase (BTK) inhibitors [https://pubmed.ncbi.nlm.nih.gov/28985487/]. The compound's structure integrates a 6-bromobenzo[d]thiazol-2-amine scaffold, a motif known for its ability to form key interactions within the BTK active site, coupled with a morpholinoethyl side chain that enhances solubility and pharmacokinetic properties. This brominated derivative is particularly valuable for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing medicinal chemists to explore extensive structure-activity relationships (SAR) around the core scaffold. Research utilizing this compound is primarily focused on the design and synthesis of novel, potent, and selective therapeutic agents for the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders [https://go.drugbank.com/drugs/DB11895]. By serving as a versatile building block, this hydrochloride salt enables the investigation of irreversible BTK inhibition mechanisms, primarily through the covalent binding of subsequent inhibitors to a conserved cysteine residue (Cys481) in the BTK ATP-binding pocket, a well-validated strategy for achieving prolonged target suppression [https://www.nature.com/articles/nrd.2017.179].

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2S.ClH/c22-17-5-6-18-19(13-17)29-21(24-18)26(8-7-25-9-11-28-12-10-25)20(27)16-3-1-15(14-23)2-4-16;/h1-6,13H,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMZVJWGHHAEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multiple steps. One common method starts with the preparation of 6-bromobenzo[d]thiazole-2-amine, which is then reacted with 4-cyanobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is further reacted with 2-chloroethylmorpholine hydrochloride under basic conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Cancer Therapy

The compound has been evaluated for its anticancer properties. Research indicates that derivatives of benzamide, including this compound, exhibit promising activity against various cancer cell lines. For instance, compounds structurally related to benzamides have shown moderate to high potency as RET kinase inhibitors, which are crucial in certain cancers. Notably, the presence of specific substituents can enhance the inhibitory activity against RET kinase, suggesting a pathway for developing targeted cancer therapies .

Neuroprotection

Benzamide derivatives have been studied for their neuroprotective effects. A comparative study of different classes of histone deacetylase inhibitors revealed that benzamide-based compounds did not provide neuroprotection against oxidative stress-induced cell death. However, this highlights the need for further exploration into the structural modifications that could enhance neuroprotective properties .

Antimicrobial Activity

Recent studies have also focused on the antibacterial and antifungal activities of benzamide derivatives. Compounds containing the benzothiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds suggest their potential as lead candidates for developing new antimicrobial agents .

Case Studies

StudyFindingsImplications
Study on RET Kinase InhibitorsCertain benzamide derivatives demonstrated high potency in inhibiting RET kinase activity in both molecular and cellular assays.Indicates potential for developing targeted therapies for RET-driven cancers.
Neuroprotection StudiesBenzamide derivatives were evaluated but showed limited neuroprotective effects compared to other classes of inhibitors.Suggests further structural optimization is necessary to enhance neuroprotective efficacy.
Antimicrobial ScreeningCompounds exhibited significant antibacterial activity with MIC values indicating effectiveness against various pathogens.Supports the development of new antimicrobial agents based on benzamide structures.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Heterocyclic Moieties

Thiazole and Benzothiazole Analogs
  • Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Structural Differences: Replaces the bromobenzothiazole with a pyridinyl-thiazole core and introduces a morpholinomethyl group.
  • 4-Cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide Hydrochloride Structural Differences: Substitutes 6-bromo with 4-methoxy and 7-methyl groups on the benzothiazole. Key Data: Commercial availability (CAS: 5207) suggests utility as a research intermediate. The methoxy group may reduce electrophilicity compared to bromine, affecting reactivity .
Triazole Derivatives
  • Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) Structural Differences: Triazole core replaces benzothiazole; sulfonyl and difluorophenyl groups dominate. Key Data: IR spectra confirm C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) stretches, indicating thione tautomer prevalence. Synthesized via NaOH-mediated cyclization, contrasting with the target compound’s likely amide coupling route . Comparison: The triazole’s sulfur atom and sulfonyl group may confer distinct hydrogen-bonding capabilities compared to the target’s benzothiazole-cyano system.

Morpholine-Containing Benzamides

LASSBio-1446 (N-(4-(thiomorpholinosulfonyl)phenyl)benzamide)
  • Structural Differences: Thiomorpholine sulfonyl replaces morpholinoethyl; lacks cyano and benzothiazole groups.
  • Key Data: Synthesized via benzoyl chloride coupling in CH₂Cl₂. Thiomorpholine’s sulfur may increase metabolic stability compared to morpholinoethyl .
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride
  • Structural Differences: Pyrimidine-amino-morpholine substituent replaces benzothiazole; cyanomethyl group differs from cyano-benzamide.
  • The pyrimidine scaffold may enhance DNA interaction compared to benzothiazole .

Pharmacologically Active Benzamides

Lecozotan Hydrochloride (4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide)
  • Structural Differences: Piperazine and benzodioxin groups replace morpholinoethyl and benzothiazole.
  • Key Data: 5-HT1A antagonist for Alzheimer’s disease. The piperazine ring’s basicity may improve CNS penetration compared to morpholinoethyl .

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article summarizes the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromobenzo[d]thiazole derivatives with cyano and morpholinoethyl groups. The process can be optimized through various organic synthesis techniques, including nucleophilic substitutions and coupling reactions.

Antitumor Activity

Research indicates that benzothiazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. A study demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity .

Antimicrobial Properties

Compounds containing benzothiazole moieties have also been investigated for their antimicrobial activities. In vitro studies have revealed that these compounds possess antibacterial and antifungal properties, effective against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds are often reported in the range of 50 μg/mL, suggesting a strong potential for development as antimicrobial agents .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cancer cell division.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties that may contribute to their cytotoxic effects on tumor cells .

Case Studies

  • Antitumor Efficacy : In a comparative study involving various benzothiazole derivatives, this compound was identified as one of the most potent inhibitors of cell growth in human breast cancer cell lines, with significant reductions in viability observed at concentrations as low as 1 μM .
  • Antimicrobial Testing : A series of tests conducted on related benzothiazole compounds demonstrated broad-spectrum antimicrobial activity. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a lead compound for antibiotic development .

Data Summary

Activity Type Tested Organisms/Cell Lines IC50/MIC Values Reference
AntitumorHuman breast cancer cell lines1 µM
AntibacterialE. coli, S. aureus50 µg/mL
AntifungalVarious fungal strains50 µg/mL

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield Range
Thiazole formationThiourea + α-bromoketone, H₂SO₄, 80°C50–70%
Acylation4-Cyanobenzoyl chloride, pyridine, RT60–85%
N-Alkylation2-Morpholinoethyl chloride, K₂CO₃, DMF45–65%

Basic Question: How should researchers characterize this compound’s purity and structural integrity?

Answer:
Use a combination of:

  • 1H/13C NMR : Confirm substitution patterns (e.g., bromothiazole protons at δ 7.8–8.2 ppm; morpholine protons at δ 3.4–3.7 ppm) .
  • HRMS (ESI) : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₂₀BrN₄O₂S: 479.04) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
  • X-ray crystallography (if crystalline): Resolve hydrogen-bonding motifs (e.g., amide dimers stabilizing crystal packing) .

Basic Question: What solvents and storage conditions are optimal for this compound’s stability?

Answer:
The compound is hygroscopic and light-sensitive. Use anhydrous DMSO or DMF for stock solutions (store at −20°C under argon). Solid-state stability is best maintained in amber vials with desiccants (silica gel). Avoid aqueous buffers with pH >7, as the morpholinoethyl group may hydrolyze .

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO20–30Preferred for biological assays
Methanol5–10Limited solubility; recrystallization solvent
Water<1Requires sonication and surfactants

Advanced Question: How does the bromothiazole moiety influence structure-activity relationships (SAR) in kinase inhibition assays?

Answer:
The 6-bromo substituent enhances π-stacking with hydrophobic kinase pockets (e.g., EGFR, VEGFR-2). Comparative studies show that bromine’s electronegativity increases binding affinity by 3–5-fold compared to chloro or methyl analogs. However, steric bulk may reduce solubility, necessitating co-solvents like cyclodextrins . For example, replacing bromine with hydrogen abolishes inhibitory activity against PI3Kδ (IC₅₀ >10 μM vs. 0.2 μM for Br-substituted) .

Advanced Question: What strategies mitigate poor bioavailability in preclinical models?

Answer:

  • Prodrug derivatization : Convert the cyano group to a methoxyimine (reversible under physiological pH) to enhance membrane permeability .
  • Lipid nanoparticle encapsulation : Improves oral bioavailability from <10% to ~35% in rodent models .
  • Co-administration with CYP3A4 inhibitors : Reduces hepatic first-pass metabolism (e.g., ketoconazole increases AUC by 2.5×) .

Advanced Question: How can computational modeling guide the optimization of this compound’s selectivity?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase homology models to identify off-target interactions (e.g., unintended binding to hERG channels).
  • MD simulations (GROMACS) : Assess conformational stability of the morpholinoethyl group in aqueous vs. lipid bilayer environments .
  • QSAR models : Use Hammett constants (σ) of substituents to predict logP and IC₅₀ trends .

Advanced Question: How should researchers resolve contradictory data on this compound’s cytotoxicity across cell lines?

Answer:
Contradictions often arise from assay conditions. Standardize protocols by:

  • Normalizing to ATP levels (CellTiter-Glo) to account for metabolic variability .
  • Validating target engagement (e.g., Western blot for phosphorylated kinases) .
  • Testing in isogenic cell pairs (e.g., wild-type vs. BRCA1-mutated) to isolate mechanism .

Advanced Question: What are the challenges in scaling up multi-step syntheses for in vivo studies?

Answer:
Key bottlenecks include:

  • Low yields in N-alkylation : Switch from DMF to NMP to reduce byproduct formation .
  • Purification of polar intermediates : Use reverse-phase flash chromatography (C18, acetonitrile/water) .
  • Hydroscopicity : Lyophilize the hydrochloride salt with trehalose to improve handling .

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